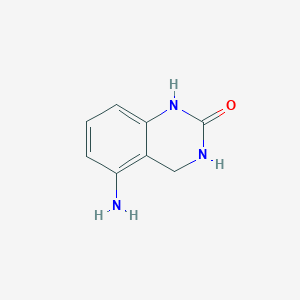

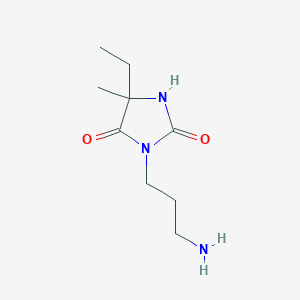

5-Amino-3,4-dihydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3,4-dihydroquinazolin-2(1H)-one (5-ADQ) is an organic compound belonging to the quinazolinone family of compounds. It is a versatile compound that has found many applications in synthetic chemistry, medicinal chemistry, and materials science. 5-ADQ has been used for the synthesis of various heterocyclic compounds, such as triazoles, quinazolines, and quinoxalines. It has also been used in the synthesis of novel drugs and materials. Furthermore, 5-ADQ has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Derivatives

A study by Ramana et al. (2016) discusses the synthesis of various functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives through a one-pot, three-component reaction. This reaction uses o-formyl carbamate, primary amine, and nucleophiles in water under catalyst-free conditions, leading to a variety of derivatives with good to excellent yields. The synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing good antibacterial activity (Ramana et al., 2016).

Antiallergic Activity

Suzuki et al. (1977) synthesized 3-Amino-4-hydroxyquinolin-2(1H)-one compounds (aminocarbostyrils) via a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds demonstrated antiallergic activity, highlighting another potential application of derivatives of 5-Amino-3,4-dihydroquinazolin-2(1H)-one (Suzuki et al., 1977).

Synthesis with Recyclable Catalysts

Niknam et al. (2011) developed a method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a recyclable catalyst. This method offers an environmentally friendly approach to synthesizing these derivatives (Niknam et al., 2011).

Depression Treatment Potential

Dukat et al. (2013) studied 2-Amino-6-chloro-3,4-dihydroquinazoline, which binds at 5-HT3 serotonin receptors, demonstrating antidepressant-like action in the mouse tail suspension test. This suggests potential application in the development of antidepressants (Dukat et al., 2013).

Efficient Synthesis Methods

Liu et al. (2021) describe an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method represents an efficient approach to synthesizing these compounds (Liu et al., 2021).

Metal Complex Synthesis

Gudasi et al. (2006) synthesized a 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes. These complexes have potential applications in various fields like catalysis and material science (Gudasi et al., 2006).

Eigenschaften

IUPAC Name |

5-amino-3,4-dihydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLWDBQJGIQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC(=O)N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)

![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3005523.png)

![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)

![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)